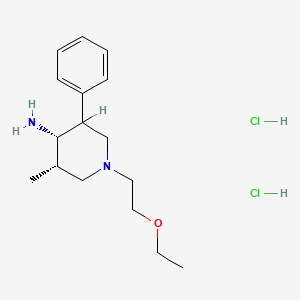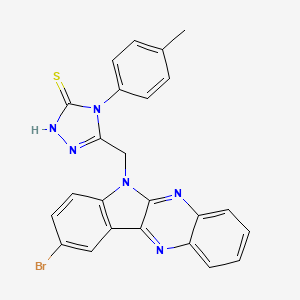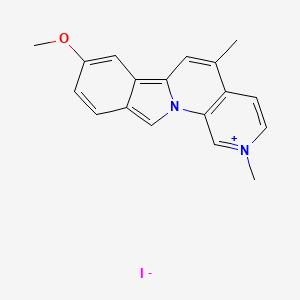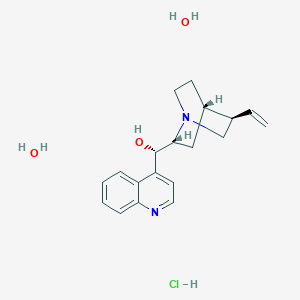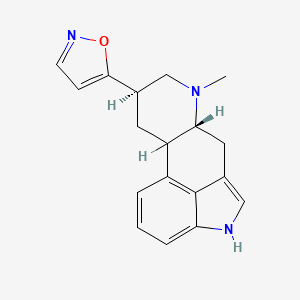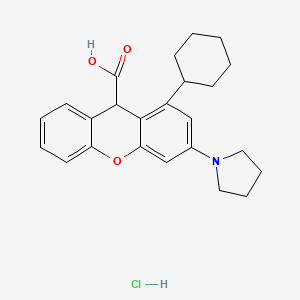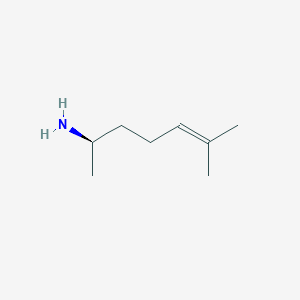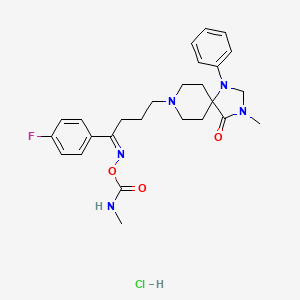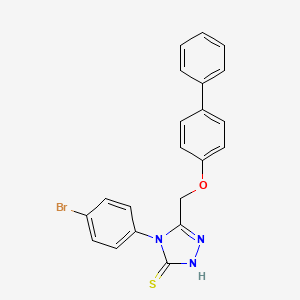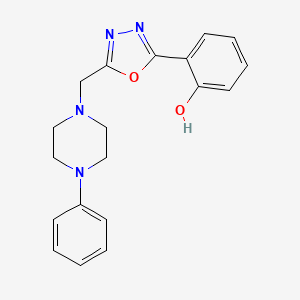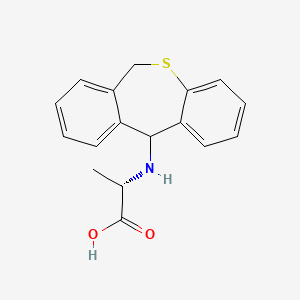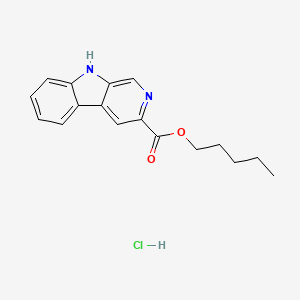
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride is a chemical compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with a carboxylic acid esterified with a pentyl group and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid esters typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide. The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further studied for their biological activities.
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Pyrido(3,4-b)indole-3-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole
- 9H-Pyrido(3,4-b)indole, 1-methyl-
Uniqueness
9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride is unique due to its specific ester group and hydrochloride salt form, which may confer distinct biological activities and chemical properties compared to its analogs .
Propiedades
Número CAS |
126291-30-3 |
|---|---|
Fórmula molecular |
C17H19ClN2O2 |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
pentyl 9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H18N2O2.ClH/c1-2-3-6-9-21-17(20)15-10-13-12-7-4-5-8-14(12)19-16(13)11-18-15;/h4-5,7-8,10-11,19H,2-3,6,9H2,1H3;1H |
Clave InChI |
DPPALFZLMBOURC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


